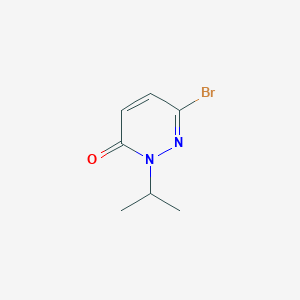
6-Bromo-2-isopropylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-isopropylpyridazin-3(2H)-one (6-BIPP) is a heterocyclic compound belonging to the pyridazinone family. It is an organic compound with a molecular formula of C8H9BrN2O. This compound has been studied for its potential applications in various scientific research fields. It has a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-BIPP.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-isopropylpyridazin-3(2H)-one has been studied for its potential applications in various scientific research fields. In organic synthesis, it can be used as a reagent for the synthesis of various heterocyclic compounds. In biochemistry, it can be used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In pharmaceuticals, it can be used as an anti-inflammatory agent. In addition, this compound has been studied for its potential applications in the fields of cancer research and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-isopropylpyridazin-3(2H)-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation. This compound is thought to inhibit the activity of COX-2 by binding to its active site, thus preventing the formation of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it is believed to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, this compound has been shown to have antioxidant, anti-apoptotic, and anti-angiogenic effects. It has also been shown to have protective effects against oxidative stress and mitochondrial dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Bromo-2-isopropylpyridazin-3(2H)-one in laboratory experiments is its low cost and availability. It is relatively easy to synthesize and can be stored for long periods of time without degradation. In addition, this compound is soluble in a variety of organic solvents, making it suitable for use in a wide range of laboratory experiments. However, this compound is also known to be toxic and should be handled with care.
Zukünftige Richtungen
Given its potential applications in various scientific research fields, there are a number of potential future directions for the research and development of 6-Bromo-2-isopropylpyridazin-3(2H)-one. These include further research into its mechanism of action, its potential therapeutic applications, and its potential use in drug design. In addition, further research into its biochemical and physiological effects, as well as its potential toxicity, would be beneficial. Finally, the development of new synthetic methods for the production of this compound could expand its potential applications.
Synthesemethoden
6-Bromo-2-isopropylpyridazin-3(2H)-one can be synthesized through a variety of methods, including the Barton-McCombie reaction, the Ueno-Stork reaction, and the N-alkylation of pyridazinone. The Barton-McCombie reaction is a direct, one-step process that involves the reaction of an aryl halide with a nucleophile in the presence of a base, such as an alkali metal or an alkoxide. The Ueno-Stork reaction is a two-step process that involves the reaction of an aryl halide with a nucleophile in the presence of a base, followed by the addition of a nucleophile to the product. The N-alkylation of pyridazinone involves the reaction of a pyridazinone with an alkyl halide in the presence of a base.
Eigenschaften
IUPAC Name |
6-bromo-2-propan-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-7(11)4-3-6(8)9-10/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXPXSZCHJDGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2395615.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2395617.png)

![3-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2395621.png)




![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2395628.png)

![2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide](/img/structure/B2395632.png)
